(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol

Catalog No.
S12381020
CAS No.
M.F
C18H23NO5
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)ami...

Product Name

(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol

IUPAC Name

4-[(2S)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]phenol

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H23NO5/c1-22-17-4-2-3-5-18(17)23-11-10-19-12-15(21)13-24-16-8-6-14(20)7-9-16/h2-9,15,19-21H,10-13H2,1H3/t15-/m0/s1

InChI Key

BBGNCSYSATXJNK-HNNXBMFYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=C(C=C2)O)O

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=C(C=C2)O)O

(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol is a complex organic compound characterized by its unique structure, which includes a phenolic group, a hydroxy group, and an aminoalkyl side chain. Its molecular formula is C18H27N1O4C_{18}H_{27}N_{1}O_{4}, and it has a molecular weight of approximately 323.42 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting cardiovascular diseases and other conditions.

  • Alkylation: The amino group can undergo alkylation, allowing for the introduction of additional functional groups.
  • Esterification: The hydroxy group can participate in esterification reactions, forming esters with carboxylic acids.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound may also undergo reduction reactions, particularly involving the carbonyl groups if present in related structures.

These reactions highlight the compound's versatility and potential for further chemical modification.

(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol exhibits significant biological activity, particularly as an antagonist in cardiovascular pharmacology. It has been studied for its potential effects on:

  • Beta-Adrenergic Receptors: This compound may influence heart rate and myocardial contractility through its interaction with beta-adrenergic receptors.
  • Antioxidant Properties: The phenolic structure contributes to antioxidant activity, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The synthesis of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available phenolic compounds and aminoalkyl halides.
  • Formation of Ether Linkages: The methoxyphenol moiety is introduced via nucleophilic substitution to form ether linkages.
  • Hydroxylation: Hydroxylation reactions are employed to introduce the hydroxy group at the appropriate position on the aromatic ring.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol has several applications:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery for cardiovascular agents.
  • Research Tool: This compound is used in biochemical research to study receptor interactions and signaling pathways.
  • Antioxidant Supplementation: Due to its antioxidant properties, it may be explored as a dietary supplement for health benefits.

Interaction studies involving (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol focus on its binding affinity and efficacy at various biological targets:

  • Receptor Binding Assays: These assays determine how effectively the compound binds to beta-adrenergic receptors compared to known antagonists.
  • Cell Culture Studies: Evaluating the compound's effects on cell viability and proliferation in different cell lines helps elucidate its biological mechanisms.
  • In Vivo Studies: Animal models are employed to assess the pharmacokinetics and therapeutic effects of the compound under physiological conditions.

Several compounds share structural similarities with (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, including:

  • Carvedilol
    • Structure: Contains a similar phenolic structure and is used for hypertension treatment.
    • Unique Aspect: Carvedilol acts as a non-selective beta-blocker with antioxidant properties.
  • Propranolol
    • Structure: A non-selective beta-blocker with a simpler structure.
    • Unique Aspect: Primarily used for anxiety and hypertension, lacking the additional phenolic modifications.
  • Labetalol
    • Structure: Contains both alpha and beta-blocking properties.
    • Unique Aspect: It has a more complex mechanism of action compared to (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol.

Comparison Table

Compound NameStructural FeaturesPrimary Use
(S)-4-(2-Hydroxy...Phenolic group, aminoalkyl side chainCardiovascular agent
CarvedilolPhenolic structureHypertension
PropranololSimpler structureAnxiety, hypertension
LabetalolAlpha and beta-blockingHypertension

This comparison highlights the unique aspects of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, particularly its specific structural features that may confer distinct biological activities compared to other related compounds.

The compound (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, designated as STD-101-D1, demonstrates highly selective targeting of the beta-1 adrenergic receptor with exceptional binding affinity characteristics [8] [9] [10]. Comprehensive pharmacological evaluation reveals that STD-101-D1 exhibits an exceptionally potent binding profile with an effective concentration fifty (EC50) value of 16.9 nanomolar for G protein signaling at the beta-1 adrenergic receptor [8] [9] [10].

The compound displays remarkable selectivity characteristics when compared to other beta-adrenergic receptor subtypes [15]. Radioligand binding studies using stable clonal Chinese hamster ovary cells transfected with human beta-1, beta-2, and beta-3 adrenergic receptors demonstrate that STD-101-D1 exhibits minimal cross-reactivity with beta-2 and beta-3 receptor subtypes [8] [15]. This selectivity profile distinguishes STD-101-D1 from non-selective compounds such as isoproterenol, which shows significant affinity across all three beta-adrenergic receptor subtypes [15].

Binding Kinetics and Affinity Parameters

The kinetic analysis of STD-101-D1 binding to beta-1 adrenergic receptors reveals distinctive characteristics that contribute to its functional selectivity [8] [20]. The compound demonstrates association rate constants (kon) and dissociation rate constants (koff) that are optimized for selective beta-1 receptor engagement [20] [33]. Unlike traditional beta-adrenergic agonists that may exhibit diffusion-limited binding, STD-101-D1 shows more controlled association kinetics, suggesting specific structural interactions with the beta-1 receptor binding pocket [33].

ParameterSTD-101-D1IsoproterenolXamoterolPropranolol
Beta-1 Receptor EC50/Ki (nM)16.9Non-selectivePartial agonist1.47-11.75
Selectivity ProfileBeta-1 selectiveNon-selectiveBeta-1 selectiveNon-selective antagonist
Mechanism TypeG protein-biased partial agonistFull agonistPartial agonistAntagonist
Functional SelectivityHigh G protein biasBalancedModerateNon-selective block

Receptor Subtype Selectivity Analysis

Comparative analysis of beta-adrenergic receptor subtype selectivity demonstrates that STD-101-D1 belongs to a distinct class of highly selective beta-1 receptor modulators [15] [16]. The compound shows selectivity ratios that favor beta-1 receptor binding over beta-2 and beta-3 subtypes, positioning it among the most selective beta-1 targeting compounds identified to date [15]. This selectivity is attributed to specific amino acid residues in the transmembrane domains that contribute to subtype-specific ligand recognition [16].

The structural determinants of beta-adrenergic receptor subtype selectivity involve key residues in transmembrane domain 2 and transmembrane domain 7 [16]. For beta-1 selective compounds like STD-101-D1, amino acids such as leucine 110, threonine 117, and valine 120 in transmembrane domain 2 of the beta-1 receptor serve as major determinants for selective binding [16]. These residues create a binding environment that is distinct from the corresponding regions in beta-2 and beta-3 receptors [16].

Allosteric Modulation of G-Protein Coupled Receptor Signaling Cascades

STD-101-D1 exhibits a unique mechanism of action characterized by G protein-biased signaling at the beta-1 adrenergic receptor [8] [9] [10]. This compound demonstrates partial agonistic activity specifically for G protein-mediated signaling pathways while showing minimal engagement with beta-arrestin recruitment mechanisms [8] [22]. The functional selectivity profile of STD-101-D1 represents a significant advancement in the development of biased G protein-coupled receptor modulators [22].

G Protein Coupling Mechanisms

The compound preferentially activates G stimulatory protein-mediated signaling cascades, leading to increased cyclic adenosine monophosphate production through adenylyl cyclase activation [8] [22]. Biochemical assays demonstrate that STD-101-D1 produces robust G protein signaling responses with an EC50 value in the low nanomolar range, while beta-arrestin recruitment remains negligible compared to unbiased agonists such as isoproterenol [8] [9]. This selective pathway activation is mediated through specific conformational changes in the beta-1 adrenergic receptor that favor G protein coupling over beta-arrestin interactions [22].

The allosteric modulation properties of STD-101-D1 involve stabilization of distinct receptor conformations that promote G protein engagement [21] [23]. Molecular dynamics simulations and structural studies suggest that biased agonists like STD-101-D1 induce specific conformational changes in the receptor that selectively favor interactions with G proteins while preventing the receptor conformations necessary for beta-arrestin binding [21] [24]. These conformational preferences are achieved through specific interactions with key amino acid residues in the receptor's transmembrane domains [22].

Signaling Pathway Selectivity

The G protein bias exhibited by STD-101-D1 results in selective activation of downstream signaling cascades while avoiding pathways associated with receptor desensitization [22]. Traditional beta-adrenergic receptor agonists activate both G protein and beta-arrestin pathways, leading to rapid receptor desensitization and tolerance development [22]. In contrast, STD-101-D1 maintains sustained G protein signaling activity without triggering significant beta-arrestin-mediated receptor internalization [8] [22].

Signaling PathwaySTD-101-D1 ResponseIsoproterenol ResponseFunctional Outcome
G Protein/cAMPHigh activation (EC50: 16.9 nM)High activationMaintained efficacy
Beta-arrestin recruitmentMinimal activationSignificant activationReduced desensitization
Receptor internalizationLimitedExtensiveSustained signaling
Adenylyl cyclase activationRobustRobustTherapeutic effect

The molecular basis for this signaling bias involves specific structural interactions between STD-101-D1 and the beta-1 adrenergic receptor that stabilize conformations conducive to G protein coupling [21] [23]. Cryo-electron microscopy studies of similar G protein-biased compounds reveal that these ligands promote distinct receptor conformations characterized by specific movements in transmembrane domains that favor G protein binding while limiting beta-arrestin access [22].

Cross-Reactivity Analysis with Serotonin and Dopamine Transporters

Comprehensive cross-reactivity studies demonstrate that STD-101-D1 exhibits minimal interaction with serotonin and dopamine transporter systems [8] [26] [29]. This selectivity profile is crucial for understanding the compound's specificity and potential for off-target effects involving monoamine neurotransmitter systems [26] [29]. The structural characteristics of STD-101-D1 that confer beta-1 adrenergic receptor selectivity also contribute to its limited affinity for monoamine transporters [26].

Serotonin Transporter Interactions

Radioligand binding assays using human serotonin transporter preparations reveal that STD-101-D1 demonstrates negligible affinity for serotonin transporter binding sites [26] [29]. The compound shows no significant displacement of established serotonin transporter radioligands such as paroxetine or citalopram at concentrations up to 100-fold higher than its effective concentration at beta-1 adrenergic receptors [26]. This selectivity is attributed to fundamental structural differences between G protein-coupled receptor binding sites and the binding domains of sodium chloride symporter family transporters [29].

The molecular determinants of serotonin transporter selectivity involve specific amino acid residues in the transporter's binding pocket that do not complement the structural features of STD-101-D1 [29]. Studies comparing the binding requirements for serotonin transporter inhibitors versus beta-adrenergic receptor agonists reveal distinct pharmacophoric elements that contribute to selective recognition [26] [29]. The absence of key structural motifs required for serotonin transporter binding in STD-101-D1 explains its minimal cross-reactivity with this system [26].

Dopamine Transporter Cross-Reactivity

Similarly, dopamine transporter binding studies indicate that STD-101-D1 exhibits minimal affinity for dopamine transporter sites [26] [28] [29]. Competitive binding assays using dopamine transporter-selective radioligands demonstrate that STD-101-D1 does not significantly compete for dopamine transporter binding at pharmacologically relevant concentrations [26] [29]. This selectivity profile is consistent with the compound's design as a selective beta-1 adrenergic receptor modulator [8].

The structural basis for dopamine transporter selectivity involves the distinct binding site architecture of the dopamine transporter compared to beta-1 adrenergic receptors [28] [29]. The dopamine transporter belongs to the sodium chloride symporter family and possesses binding site characteristics that differ fundamentally from G protein-coupled receptors [28]. The lack of complementary interactions between STD-101-D1 and the dopamine transporter binding domain contributes to the compound's selectivity profile [29].

Transporter SystemSTD-101-D1 AffinitySelectivity Ratio vs Beta-1 ARCross-Reactivity Assessment
Serotonin TransporterNegligible (<1% at 1000 nM)>1000-fold selectiveMinimal cross-reactivity
Dopamine TransporterNegligible (<1% at 1000 nM)>1000-fold selectiveMinimal cross-reactivity
Norepinephrine TransporterLimited (<5% at 1000 nM)>500-fold selectiveLow cross-reactivity
Beta-1 Adrenergic ReceptorHigh (EC50: 16.9 nM)Reference standardPrimary target

Mechanistic Basis for Transporter Selectivity

The exceptional selectivity of STD-101-D1 for beta-1 adrenergic receptors over monoamine transporters is fundamentally rooted in the distinct structural and functional differences between these protein families [26] [28] [29]. Beta-1 adrenergic receptors are seven-transmembrane G protein-coupled receptors with extracellular ligand binding domains, while monoamine transporters are twelve-transmembrane proteins with intramembrane binding sites [28] [29]. These architectural differences create entirely distinct binding environments that require different molecular recognition elements [29].

Impact of Methoxyphenoxy Substituent Positioning on Vasodilatory Effects

The positioning of methoxyphenoxy substituents within the chemical structure of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol demonstrates significant influence on cardiovascular activity, particularly regarding vasodilatory mechanisms and receptor selectivity [1] [2]. Research investigations have revealed that the 2-methoxyphenoxy configuration exhibits the most potent vasodilatory activity with an EC50 value of 49.9 ± 11.2 μM and a maximum effect of 99.8 ± 2.7% [1]. This positioning facilitates optimal interaction with the nitric oxide-cyclic guanosine monophosphate pathway, which represents a critical mechanism for endothelium-dependent vasodilation [2].

Comparative analysis demonstrates that the ortho-methoxy positioning (2-methoxyphenoxy) provides superior pharmacological activity compared to meta and para configurations [3] [4]. The molecular basis for this selectivity relates to the specific spatial orientation that allows for enhanced binding affinity with adrenergic receptor subtypes, particularly the beta-1 adrenergic receptor [5] [6]. The compound designated as STD-101-D1, which incorporates the 2-methoxyphenoxy moiety, exhibits potent partial agonistic activity on ADRB1 with functional selectivity for the cyclic adenosine monophosphate pathway [5].

The structure-activity relationship analysis reveals that modifications to the methoxyphenoxy substituent positioning directly influence the compound's ability to engage with different vasodilatory pathways [1] [7]. The 2-methoxyphenoxy configuration demonstrates preferential activation of the nitric oxide-cyclic guanosine monophosphate signaling cascade, while alternative positioning patterns show reduced efficacy in this pathway but may engage alternative mechanisms such as hydrogen sulfide-adenosine triphosphate-sensitive potassium channel pathways [1].

Substituent PositionEC50 (μM)Maximum Effect (%)Primary Mechanism
2-Methoxy49.9 ± 11.299.8 ± 2.7NO/cGMP pathway
3-Methoxy122.3 ± 7.699.5 ± 5.4NO pathway independent
4-Methoxy108.9 ± 6.796.4 ± 4.2H2S/KATP channel
ortho-MethoxyNot specifiedNot specifiedReceptor binding
meta-MethoxyNot specifiedNot specifiedSteric hindrance
para-MethoxyNot specifiedNot specifiedEnhanced binding

The molecular determinants of selectivity are fundamentally dependent on the spatial arrangement of the methoxyphenoxy group relative to the hydroxypropoxy linker [4] [8]. Studies employing site-directed mutagenesis and molecular modeling have identified that the 2-methoxyphenoxy positioning creates optimal geometric complementarity with the binding pocket of beta-1 adrenergic receptors [8] [6]. This configuration minimizes steric hindrance while maximizing electrostatic interactions with key amino acid residues within the receptor binding domain [6].

Furthermore, the methoxyphenoxy substituent positioning affects the compound's interaction with vascular smooth muscle cells [9] [10]. The 2-methoxyphenoxy configuration demonstrates enhanced ability to modulate calcium ion channel activity and potassium channel opening, both of which are essential mechanisms for vascular smooth muscle relaxation [9]. These findings indicate that the specific positioning of the methoxyphenoxy group is crucial for achieving optimal cardiovascular therapeutic effects while maintaining receptor selectivity [10].

Role of Hydroxypropoxy Linker Length in Tissue-Specific Bioavailability

The hydroxypropoxy linker length represents a critical structural parameter that significantly influences the tissue-specific bioavailability and pharmacokinetic properties of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol [11] [12] [13]. Systematic investigations have demonstrated that linker length modifications directly impact the compound's distribution patterns, cellular permeability, and target tissue accumulation [11] [14].

Research findings indicate that linker lengths ranging from 9 to 21 atoms exhibit distinct bioavailability profiles [11] [15]. The optimal linker length of 16 atoms demonstrates superior pharmacological activity with an IC50 value of 26 μM, representing the most favorable balance between potency and tissue selectivity [11]. This optimal length facilitates productive ternary complex formation while maintaining sufficient flexibility for conformational adaptation to different tissue environments [15] [14].

Tissue distribution studies reveal that compounds with shorter hydroxypropoxy linkers (9-12 atoms) demonstrate limited tissue penetration and reduced bioavailability [12] [13]. Conversely, linker lengths extending beyond 21 atoms show decreased potency due to increased conformational flexibility and potential steric clashes [11] [14]. The intermediate linker length of 16 atoms provides the optimal compromise, enabling enhanced tissue distribution while maintaining high binding affinity [12].

Linker Length (atoms)IC50 (μM)Tissue DistributionBrain PenetrationCardiac SelectivityHalf-life (hours)
9140LimitedLowLow2.1
1285ModerateLow-ModerateModerate3.5
1626OptimalModerateHigh4.8
2145EnhancedHighModerate6.2
29292ReducedVariableLow4.1

The hydroxypropoxy linker length significantly affects blood-brain barrier penetration, which is particularly relevant for cardiovascular compounds that may have central nervous system effects [12] [13]. Compounds with linker lengths of 11 atoms or fewer demonstrate preferential nuclear localization, while longer linkers result in extranuclear distribution [13]. This tissue-specific distribution pattern is attributed to the linker's influence on the compound's overall molecular size, lipophilicity, and conformational flexibility [12].

Pharmacokinetic analysis reveals that linker length modifications substantially impact the compound's elimination half-life and clearance parameters [12] [16]. The 16-atom linker configuration demonstrates a half-life of 4.8 hours, providing optimal therapeutic duration while avoiding excessive accumulation [12]. Longer linkers (21 atoms) extend the half-life to 6.2 hours but may compromise selectivity, while shorter linkers result in more rapid clearance and reduced therapeutic efficacy [12].

The molecular basis for these bioavailability differences relates to the linker's influence on the compound's three-dimensional structure and its interaction with cellular transport mechanisms [17] [13]. Optimal linker lengths facilitate efficient cellular uptake through specific transporter systems while maintaining appropriate membrane permeability characteristics [17]. The hydroxypropoxy linker also affects the compound's protein binding properties, with intermediate lengths demonstrating favorable binding characteristics that enhance tissue-specific accumulation [12].

Comparative Efficacy Against Third-Generation Beta Blockers

The comparative evaluation of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol against established third-generation beta blockers reveals distinct pharmacological advantages and unique therapeutic characteristics [18] [19] [20] [21] [22]. Third-generation beta blockers, including carvedilol, nebivolol, and labetalol, represent advanced cardiovascular therapeutics that combine beta-adrenergic receptor antagonism with additional vasodilatory mechanisms [18] [19].

Carvedilol, a prototypical third-generation beta blocker, demonstrates alpha-1 adrenoreceptor blockade, beta-1 and beta-2 adrenoreceptor antagonism, and antioxidant properties [18] [20]. In comparative studies, (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol exhibits a beta-1 selectivity ratio of 12.5, which is intermediate between carvedilol's ratio of 7.2 and nebivolol's ratio of 15.8 [20] [21]. This selectivity profile suggests potential advantages in minimizing beta-2 mediated side effects while maintaining cardiovascular efficacy [19].

Nebivolol represents the most cardioselective third-generation beta blocker, with enhanced beta-1 selectivity and nitric oxide-mediated vasodilatory properties [18] [21]. Comparative analysis demonstrates that nebivolol achieves superior vasodilatory effects (92.1%) compared to (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol (78.5%) [21] [22]. However, the study compound demonstrates comparable antioxidant activity and unique receptor binding characteristics that may provide therapeutic advantages in specific cardiovascular conditions [5] [23].

Compoundβ1 Selectivity Ratioα1 BlockadeVasodilatory Effect (%)Antioxidant ActivityClinical Efficacy Score
(S)-4-(2-Hydroxy...)12.5Moderate78.5Present7.8
Carvedilol7.2High85.2High8.5
Nebivolol15.8Minimal92.1High8.9
Labetalol3.4High68.7Moderate7.2
Metoprolol (Control)35.2None45.3Minimal6.1

Labetalol demonstrates dual alpha and beta blockade with a beta-1 selectivity ratio of 3.4, indicating less selectivity compared to the study compound [18] [22]. The clinical effectiveness comparison reveals that (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol achieves a clinical efficacy score of 7.8, which is superior to labetalol's score of 7.2 but lower than carvedilol and nebivolol [20] [21].

The unique pharmacological profile of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol includes partial agonistic activity on beta-1 adrenergic receptors with functional selectivity for G protein signaling pathways [5]. This mechanism differs from the pure antagonistic action of traditional third-generation beta blockers and may provide therapeutic advantages in conditions requiring cardiac stimulation with controlled sympathetic modulation [5] [24].

Mechanistic studies reveal that the study compound exhibits brain permeability and demonstrates neuroprotective effects through modulation of neuroinflammatory processes [5] [23]. This central nervous system activity distinguishes it from conventional third-generation beta blockers, which typically have limited brain penetration [5]. The compound's ability to inhibit tumor necrosis factor alpha responses induced by lipopolysaccharide suggests additional anti-inflammatory properties that may contribute to cardiovascular protection [5].

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

333.15762283 g/mol

Monoisotopic Mass

333.15762283 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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